molecular formula C13H8F3NO3 B186604 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid CAS No. 197847-91-9

6-[3-(Trifluoromethoxy)phenyl]nicotinic acid

Cat. No.: B186604
CAS No.: 197847-91-9
M. Wt: 283.2 g/mol
InChI Key: LPRMIDAWXMTKGE-UHFFFAOYSA-N
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Description

6-[3-(Trifluoromethoxy)phenyl]nicotinic acid is a chemical compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.21 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by cyclization and decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can modulate various signaling pathways and biochemical processes .

Comparison with Similar Compounds

Uniqueness: 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid is unique due to the presence of both the trifluoromethoxy group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Biological Activity

6-[3-(Trifluoromethoxy)phenyl]nicotinic acid, a compound characterized by the incorporation of a trifluoromethoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Chemical Formula : C10_{10}H8_{8}F3_3NO3_3
  • CAS Number : 197847-91-9
  • Molecular Weight : 251.17 g/mol

The trifluoromethoxy group is known for its strong electron-withdrawing properties, which can enhance the compound's lipophilicity and biological activity compared to non-fluorinated analogs .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting certain enzymes associated with cancer and viral replication. For instance, derivatives of nicotinic acid have been explored for their ability to inhibit HIV-1 reverse transcriptase-associated ribonuclease H function, which is crucial for viral replication .
  • Interaction with Ion Channels : The compound may interact with transient receptor potential (TRP) channels, which are involved in various sensory responses and could play a role in pain modulation and inflammation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Compound MIC (µM) Target Organism
This compound0.15–5.57Staphylococcus aureus (MRSA)
2.34–44.5Enterococcus faecalis (VRE)
0.29–2.34Mycobacterium marinum

These results indicate a promising profile for further development as an antimicrobial agent .

Case Studies

  • HIV Inhibition : A study reported that among a series of compounds developed based on the nicotinic acid scaffold, several derivatives exhibited significant inhibition of HIV-1 replication in cell-based assays. The selectivity index reached up to 10 for some compounds, indicating their potential as dual-target inhibitors .
  • Cancer Cell Proliferation : Research has indicated that nicotinic acid derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways associated with cell growth and survival .

Synthesis and Stability

The synthesis of this compound involves the use of palladium-catalyzed coupling reactions, which allow for the introduction of the trifluoromethoxy group at specific positions on the aromatic ring. This method has proven efficient and scalable, making it feasible for further research and development .

Stability Tests

The trifluoromethoxy group confers remarkable stability to the compound under various conditions, which is advantageous for pharmaceutical applications. Studies have shown that it remains intact during hydrolysis and other chemical transformations that typically affect similar compounds .

Properties

IUPAC Name

6-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRMIDAWXMTKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647045
Record name 6-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197847-91-9
Record name 6-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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